molecular formula C12H3Cl7O B13772328 2,3,3',4,4',5,6-Heptachlorodiphenyl ether CAS No. 83992-70-5

2,3,3',4,4',5,6-Heptachlorodiphenyl ether

Cat. No.: B13772328
CAS No.: 83992-70-5
M. Wt: 411.3 g/mol
InChI Key: QLSBRXLSQINWHM-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is a chemical compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a diphenyl ether structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the diphenyl ether molecule. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is continuously fed into the system along with chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated quinones or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated quinones and other oxidation products.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Hydroxylated or aminated diphenyl ethers.

Scientific Research Applications

2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether has several scientific research applications, including:

    Environmental Chemistry: Studying its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.

    Toxicology: Investigating its potential toxic effects on living organisms, including humans, and understanding its mechanisms of toxicity.

    Analytical Chemistry: Developing methods for the detection and quantification of this compound in various environmental and biological samples.

    Industrial Applications: Exploring its use as a flame retardant or in other industrial processes where its chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular processes. Additionally, it may interact with hormone receptors, leading to endocrine disruption. The exact molecular targets and pathways involved in its effects are still under investigation, but it is known to affect various biochemical and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,6-Heptachlorodiphenyl ether
  • 2,2’,3,4,4’,5,6-Heptachlorodiphenyl ether
  • 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether

Uniqueness

2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity, persistence, and toxicity profiles, making it a subject of interest in various fields of research.

Properties

CAS No.

83992-70-5

Molecular Formula

C12H3Cl7O

Molecular Weight

411.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H

InChI Key

QLSBRXLSQINWHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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